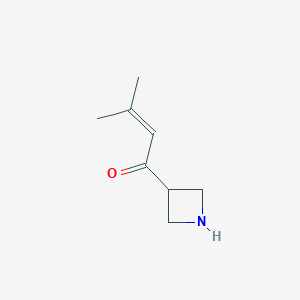

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one

Description

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is a β,γ-unsaturated ketone featuring an azetidine (a four-membered nitrogen-containing heterocycle) substituent at the carbonyl position. This compound combines the reactivity of an enone system with the strained geometry of the azetidine ring, making it of interest in synthetic organic chemistry and drug discovery. The molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol (inferred from structural analogs like 1-(Azetidin-3-yl)-3-methylbutan-1-one, which has a molecular weight of 141.21 g/mol ).

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-3-methylbut-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-6(2)3-8(10)7-4-9-5-7/h3,7,9H,4-5H2,1-2H3 |

InChI Key |

YPOWEEGYDWRSCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1CNC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivative.

Industrial Production Methods

Industrial production of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield saturated derivatives.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce saturated azetidine derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets . This can result in the modulation of various biological pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one, highlighting key differences in reactivity, stability, and applications:

Key Findings from Comparative Analysis:

Reactivity of the Enone System: The conjugated enone in 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is less reactive than simpler enones like 3-methylbut-3-en-2-one due to steric hindrance from the azetidine ring . However, the strained azetidine may increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks . In contrast, the carbazole derivative (1-(1-Hydroxy-9H-carbazol-2-yl)-3-methylbut-2-en-1-one) shows enhanced stability under UV light due to resonance delocalization in the carbazole system .

Steric and Electronic Effects: Azetidine-containing ketones exhibit greater ring strain compared to five- or six-membered heterocyclic analogs (e.g., pyrrolidinones), leading to higher reactivity in ring-opening reactions . The phenyl-substituted analog (1-(Azetidin-1-yl)-3-phenylpropan-1-one) demonstrates improved bioavailability compared to the methylbutenone derivative, attributed to increased lipophilicity .

Synthetic Challenges: Synthesis of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one requires careful control of reaction conditions to avoid azetidine ring decomposition, a challenge less pronounced in saturated analogs like 1-(Azetidin-3-yl)-3-methylbutan-1-one .

Biological Activity

1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is a compound of growing interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be represented as follows:

This compound features an azetidine ring, which is known for its role in various biological activities. The presence of the enone moiety contributes to its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one exhibit significant antioxidant properties . These properties are crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanisms involved include:

- Reduction of Reactive Oxygen Species (ROS) : Compounds can decrease ROS levels, thereby protecting cellular components from oxidative damage.

- Enhancement of Endogenous Antioxidants : They may stimulate the production of natural antioxidants within the body.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects , which are essential for treating chronic inflammatory conditions. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of cytokines like TNF-α and IL-6, reducing inflammation.

- Blocking COX Enzymes : Inhibition of cyclooxygenases (COX-1 and COX-2) plays a significant role in mitigating inflammatory responses.

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise:

- SIRT1 Activation : It may enhance SIRT1 activity, which is associated with improved neuronal survival and function.

- Reduction of Neuroinflammation : By modulating microglial activation, it can reduce neuroinflammatory processes that contribute to neurodegeneration.

Antitumor Activity

Preliminary studies suggest that 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one may possess antitumor properties :

- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in various cancer cell lines.

- Inhibition of Tumor Growth : Studies indicate that these compounds can inhibit the proliferation of tumor cells through multiple pathways.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one. Below is a summary table highlighting key findings from various research articles:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Significant reduction in ROS levels in vitro. |

| Study 2 | Anti-inflammatory | Inhibited TNF-α production by 50% in macrophage cultures. |

| Study 3 | Neuroprotection | Increased neuronal survival by 30% in models of oxidative stress. |

| Study 4 | Antitumor | Induced apoptosis in breast cancer cell lines with IC50 values <10 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.